4-Sulfamoylbenzoyl chloride
Overview
Description
4-Sulfamoylbenzoyl chloride is an organic compound with the molecular formula C₇H₆ClNO₃S. It is a derivative of benzoic acid and contains both sulfonamide and acyl chloride functional groups. This compound is used in various chemical reactions and has applications in organic synthesis, particularly in the preparation of sulfonamide derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Sulfamoylbenzoyl chloride can be synthesized from 4-sulfamoylbenzoic acid. The typical method involves the reaction of 4-sulfamoylbenzoic acid with thionyl chloride (SOCl₂). The reaction is carried out under reflux conditions, where the 4-sulfamoylbenzoic acid is heated with thionyl chloride, resulting in the formation of this compound and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction is typically conducted in a controlled environment to manage the release of gases and ensure the purity of the final product. The use of thionyl chloride is common due to its efficiency in converting carboxylic acids to acyl chlorides.
Chemical Reactions Analysis
Types of Reactions: 4-Sulfamoylbenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form amides, esters, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-sulfamoylbenzoic acid and hydrochloric acid.
Common Reagents and Conditions:
Amines: React with this compound to form sulfonamide derivatives.
Alcohols: React to form esters.
Water: Causes hydrolysis to the corresponding carboxylic acid.
Major Products Formed:
Sulfonamides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
4-Sulfamoylbenzoic Acid: Formed from hydrolysis.
Scientific Research Applications
4-Sulfamoylbenzoyl chloride is used in various scientific research applications, including:
Organic Synthesis: It is a key intermediate in the synthesis of sulfonamide derivatives, which are important in medicinal chemistry.
Pharmaceuticals: Sulfonamide derivatives have antibacterial properties and are used in the development of antibiotics.
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-sulfamoylbenzoyl chloride primarily involves its reactivity as an acyl chloride. The compound reacts with nucleophiles, leading to the formation of various derivatives. The sulfonamide group can interact with biological targets, such as enzymes, by mimicking the structure of natural substrates, thereby inhibiting their activity.
Comparison with Similar Compounds
4-Sulfamoylbenzoic Acid: The precursor to 4-sulfamoylbenzoyl chloride, used in similar applications.
Benzenesulfonamide: Another sulfonamide derivative with similar reactivity.
4-Chlorosulfonylbenzoic Acid: Contains both sulfonyl and carboxyl groups, used in organic synthesis.
Uniqueness: this compound is unique due to its dual functional groups (sulfonamide and acyl chloride), which provide versatility in chemical reactions and applications. Its ability to form a wide range of derivatives makes it valuable in various fields of research and industry.
Biological Activity
4-Sulfamoylbenzoyl chloride is a compound that has garnered attention due to its significant biological activities, particularly in the field of pharmacology. This article aims to provide a comprehensive overview of its biological activity, synthesis methods, and relevant research findings, supported by data tables and case studies.
This compound has the molecular formula CHClNOS and a molecular weight of approximately 292.74 g/mol. It is characterized as an acyl chloride derivative containing a sulfonamide functional group, which enhances its reactivity and biological properties.
Biological Activities
Antihypertensive Effects
Research indicates that compounds derived from this compound exhibit hypotensive effects without significant diuretic activity. This makes them promising candidates for developing antihypertensive medications. The sulfamoyl group plays a crucial role in enhancing solubility and interaction with biological targets, which is vital for their pharmacological efficacy.
Enzyme Inhibition
this compound has been evaluated for its inhibitory effects on various enzymes. Notably, studies have shown that it can act as an inhibitor of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and pain pathways. Some derivatives have demonstrated selectivity for COX-2 over COX-1, suggesting potential therapeutic applications in managing inflammatory conditions .
Protein Modification
The compound's ability to form covalent bonds with amino groups allows it to modify proteins or peptides, which is critical in drug design and development. This reactivity can lead to the formation of stable conjugates that may enhance the therapeutic profile of drugs.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, often involving acylation reactions where it acts as an acylating agent. Below is a summary of common synthetic routes:
Method | Description |
---|---|
Acylation with Amines | Reacting 4-sulfamoylbenzoic acid with thionyl chloride to yield the chloride. |
Direct Chlorination | Chlorination of 4-sulfamoylbenzoic acid using phosphorus oxychloride. |
Reaction with Nucleophiles | Utilizing nucleophilic attack on the carbonyl carbon leading to amide formation. |
Case Studies
-
Study on COX-2 Inhibitors
A study published in Archives of Pharmaceutical Research explored the synthesis and biological evaluation of substituted indoles using this compound as a key reagent. The resulting compounds were assessed for their COX-2 inhibitory activity, demonstrating significant selectivity and potential as anti-inflammatory agents . -
Peptide Conjugates
Research conducted on N-(4-sulfamoylbenzoyl)oligoglycines showed that these conjugates could serve as probes for studying human carbonic anhydrase II (HCAII). The findings indicated that modifications at specific sites significantly enhanced binding affinity, highlighting the compound's versatility in biochemical applications .
Properties
IUPAC Name |
4-sulfamoylbenzoyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3S/c8-7(10)5-1-3-6(4-2-5)13(9,11)12/h1-4H,(H2,9,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSVTEHBZNSARP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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